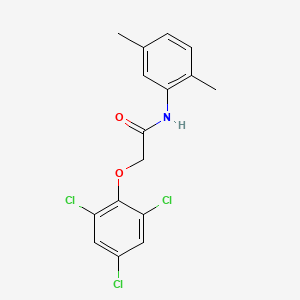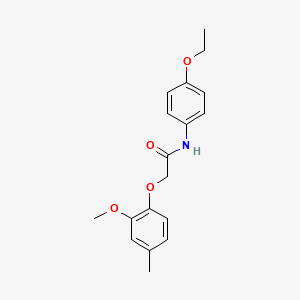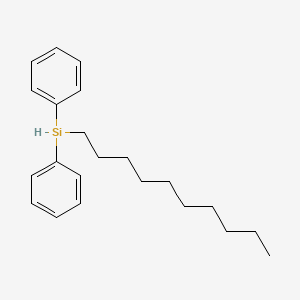
cis-alpha-Bromocrotonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
cis-alpha-Bromocrotonic acid: is an organic compound with the molecular formula C4H5BrO2 It is a brominated derivative of crotonic acid, characterized by the presence of a bromine atom at the alpha position relative to the carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of cis-alpha-Bromocrotonic acid typically involves the bromination of crotonic acid. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobis(isobutyronitrile) (AIBN). The reaction is carried out in a solvent like carbon tetrachloride (CCl4) under reflux conditions . The reaction proceeds via a radical mechanism, where the bromine atom is introduced at the alpha position of the crotonic acid.
Industrial Production Methods: In an industrial setting, the bromination process can be scaled up using continuous-flow photochemical reactors. This method allows for efficient light irradiation and improved conversion rates and selectivity compared to batch-mode synthesis . The use of green solvents such as ethyl acetate or acetonitrile can further enhance the environmental friendliness of the process .
Análisis De Reacciones Químicas
Types of Reactions: cis-alpha-Bromocrotonic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alpha,beta-unsaturated carboxylic acids.
Addition Reactions: The double bond in the crotonic acid moiety can participate in addition reactions with electrophiles.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) are often used.
Addition Reactions: Electrophiles such as hydrogen halides (HX) or halogens (X2) can be used.
Major Products:
Substitution Reactions: Products include alpha-hydroxycrotonic acid or alpha-aminocrotonic acid.
Elimination Reactions: Products include alpha,beta-unsaturated carboxylic acids.
Addition Reactions: Products include halogenated derivatives of crotonic acid.
Aplicaciones Científicas De Investigación
cis-alpha-Bromocrotonic acid has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceutically active molecules.
Pharmaceutical Research: It is used in the development of protein kinase inhibitors and other bioactive compounds.
Chemical Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and developing enzyme inhibitors.
Mecanismo De Acción
The mechanism of action of cis-alpha-Bromocrotonic acid involves its reactivity as an electrophile due to the presence of the bromine atom. This electrophilic nature allows it to participate in substitution and addition reactions, where it can form covalent bonds with nucleophiles. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparación Con Compuestos Similares
alpha-Bromocrotonic acid: Similar in structure but differs in the configuration of the double bond.
alpha-Chlorocrotonic acid: Contains a chlorine atom instead of bromine.
alpha-Iodocrotonic acid: Contains an iodine atom instead of bromine.
Uniqueness: cis-alpha-Bromocrotonic acid is unique due to its specific configuration and the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. The cis configuration can influence the compound’s reactivity and interactions with other molecules, making it valuable in specific synthetic and research applications.
Propiedades
Número CAS |
36297-22-0 |
|---|---|
Fórmula molecular |
C4H5BrO2 |
Peso molecular |
164.99 g/mol |
Nombre IUPAC |
(E)-2-bromobut-2-enoic acid |
InChI |
InChI=1S/C4H5BrO2/c1-2-3(5)4(6)7/h2H,1H3,(H,6,7)/b3-2+ |
Clave InChI |
YKIKDQYYTAOTPL-NSCUHMNNSA-N |
SMILES isomérico |
C/C=C(\C(=O)O)/Br |
SMILES canónico |
CC=C(C(=O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![3-Ethyl 1,2-diisopropyl pyrrolo[2,1-a]isoquinoline-1,2,3-tricarboxylate](/img/structure/B11944876.png)





